molecular formula C15H21ClN2O2 B4442155 N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide

N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide

Cat. No. B4442155
M. Wt: 296.79 g/mol
InChI Key: FTNBJQOESHABNS-UHFFFAOYSA-N
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Description

N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide, also known as CR4056, is a novel analgesic compound with potential therapeutic applications in the treatment of chronic pain. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. It has been shown to have potent analgesic effects in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide is not yet fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including the opioid, serotonin, and noradrenaline systems. N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide has been shown to act as a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the metabolism of endocannabinoids such as anandamide. By inhibiting FAAH, N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide increases the levels of endocannabinoids in the brain, which can modulate pain perception and inflammation.
Biochemical and Physiological Effects:
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide has been shown to have potent analgesic effects in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide has several advantages for lab experiments, including its potent analgesic effects, anti-inflammatory and neuroprotective effects, and favorable safety profile. However, there are also some limitations to its use in lab experiments, including its relatively short half-life and the need for specialized analytical techniques to measure its levels in biological samples.

Future Directions

There are several future directions for the study of N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide, including the development of more potent and selective FAAH inhibitors, the investigation of its potential therapeutic applications in various neurological disorders, and the exploration of its pharmacokinetic and pharmacodynamic properties in humans. In addition, further studies are needed to elucidate the exact mechanism of action of N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide and its potential interactions with other neurotransmitter systems.

properties

IUPAC Name

N-(3-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)14(19)17-12-6-4-5-11(16)13(12)18-7-9-20-10-8-18/h4-6H,7-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNBJQOESHABNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=CC=C1)Cl)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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